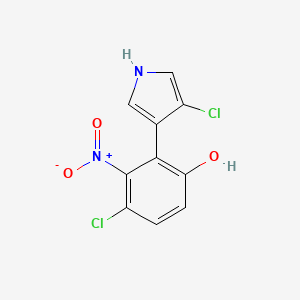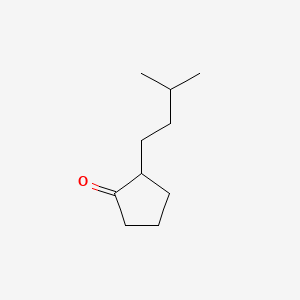![molecular formula C30H44O4 B579172 (3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one CAS No. 16838-02-1](/img/structure/B579172.png)
(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one is a protolimonoid compound isolated from various species of the Meliaceae family, including Trichilia hirta and Swietenia mahagoni . This compound is known for its complex chemical structure and significant biological activities, particularly its antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one can be isolated from the petroleum ether leaf extracts of Swietenia mahagoni using high-performance thin-layer chromatography (HPTLC) methods . The compound is typically extracted using non-polar solvents like petroleum ether, followed by purification through chromatographic techniques .
Industrial Production Methods
Industrial production methods for melianone lactone are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These methods involve solvent extraction, chromatography, and crystallization techniques to obtain pure melianone lactone .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of melianone lactone include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of melianone lactone include various derivatives with enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of the notable applications include:
Antimicrobial Activity: this compound has shown significant antimicrobial activity against various pathogens, including Salmonella ser.
Insecticidal Properties: The compound has been studied for its insecticidal properties, particularly against insect larvae and termites. This makes it useful in developing natural insecticides.
Pharmacological Research: This compound is also studied for its potential pharmacological effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of melianone lactone involves its interaction with specific molecular targets and pathways . For instance, it binds with the FocA transport protein in Salmonella ser. Typhi, altering the protein’s conformation and affecting the pathogen’s survival under anaerobic conditions . This interaction disrupts the homeostasis of formate ions, leading to the antimicrobial effects observed .
Vergleich Mit ähnlichen Verbindungen
(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one is unique compared to other similar compounds due to its specific chemical structure and biological activities . Some similar compounds include:
Nilocitin: Another protolimonoid with similar biological activities.
Dihydronilocitin B: A derivative with comparable antimicrobial properties.
Piscidinol A: Known for its insecticidal properties.
These compounds share some structural similarities with melianone lactone but differ in their specific biological activities and applications .
Eigenschaften
CAS-Nummer |
16838-02-1 |
|---|---|
Molekularformel |
C30H44O4 |
Molekulargewicht |
468.678 |
IUPAC-Name |
(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C30H44O4/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(33-25(17)32)24-27(3,4)34-24/h8,17-19,21-22,24H,9-16H2,1-7H3/t17-,18-,19-,21+,22-,24-,28+,29-,30+/m0/s1 |
InChI-Schlüssel |
GQTOEJZCNGEYSG-YISYEWQSSA-N |
SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(OC5=O)C6C(O6)(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3aR,4R,6S,7S,7aS)-2,2,6-trimethyl-4-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B579096.png)
![(2S,3R,7R,9S,10S)-9-hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one](/img/structure/B579098.png)








![2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene](/img/structure/B579111.png)
